molecular formula C20H22N2O2 B2588286 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide CAS No. 950464-19-4

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No. B2588286
CAS RN: 950464-19-4
M. Wt: 322.408
InChI Key: DBXVCZRTXZCZAP-UHFFFAOYSA-N
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Description

The compound “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide” is a complex organic molecule. It contains a tetrahydroquinoline core, which is a common structure in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process . The benzyl group and the butanamide could be introduced through subsequent functional group transformations.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroquinoline ring, a benzyl group attached to one of the nitrogen atoms, and a butanamide group attached to the 6-position of the tetrahydroquinoline.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the aromatic benzyl group, and the tetrahydroquinoline core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide could result in hydrogen bonding, affecting its solubility and reactivity .

Scientific Research Applications

Pharmaceutical Drug Development

The core structure of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is similar to that of 4-hydroxy-2-quinolones, which are known for their pharmaceutical and biological activities . This suggests potential applications in the development of new drugs, particularly those targeting diseases where quinolone derivatives are effective, such as bacterial infections and certain cancers.

Synthesis of Heterocyclic Compounds

This compound could be used in the synthesis of various heterocyclic compounds, which are a staple in medicinal chemistry due to their diverse biological activities . The ability to create complex fused ring systems can lead to the discovery of new therapeutic agents with unique pharmacological properties.

Antiviral Research

Indole derivatives, which share structural similarities with our compound of interest, have demonstrated significant antiviral activities . This suggests that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide could be a valuable scaffold for the development of new antiviral medications.

Anticancer Activity

Compounds with a similar structural framework have been screened for their cytotoxic activity against various cancer cell lines . This compound could be explored for its potential use in cancer treatment, either as a standalone agent or as a part of combination therapies.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of related compounds suggest that this compound could be used in the development of new treatments for infectious diseases caused by bacteria and fungi .

Biological Activity Modulation

Due to the compound’s structural flexibility, it could be modified to interact with various biological targets, potentially leading to the development of drugs with a broad spectrum of activities, including anti-inflammatory, antidiabetic, and antimalarial effects .

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide may exhibit similar interactions and effects.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar indole derivatives , it is likely that this compound may affect multiple pathways and exert downstream effects on various biological processes.

Result of Action

Based on the known activities of similar indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide . These factors can include the pH of the environment, the presence of other molecules or compounds, temperature, and more.

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-6-19(23)21-17-10-11-18-16(13-17)9-12-20(24)22(18)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXVCZRTXZCZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

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